molecular formula C45H58N2O13 B15341606 Rifamycin B diallylamide CAS No. 17607-45-3

Rifamycin B diallylamide

Cat. No.: B15341606
CAS No.: 17607-45-3
M. Wt: 834.9 g/mol
InChI Key: MHTJOVRCLPHPDE-LFFDSNSBSA-N
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Description

Rifamycin B diallylamide is a derivative of rifamycin B, a member of the rifamycin family of antibiotics. Rifamycins are known for their potent antibacterial properties, particularly against mycobacteria, making them crucial in the treatment of diseases such as tuberculosis and leprosy . This compound, like its parent compound, exhibits significant antimicrobial activity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rifamycin B diallylamide is synthesized through a series of chemical reactions starting from rifamycin BThis process typically requires specific reagents and conditions to ensure the successful attachment of the diallylamide groups without compromising the integrity of the rifamycin B core structure .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using the bacterium Amycolatopsis mediterranei. The fermentation process is optimized to maximize the yield of rifamycin B, which is then chemically modified to produce this compound. Key parameters such as pH, temperature, and nutrient composition are carefully controlled to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Rifamycin B diallylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound. Substitution reactions can result in the formation of new rifamycin derivatives with different functional groups .

Scientific Research Applications

Rifamycin B diallylamide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.

    Biology: Employed in research on bacterial RNA polymerase inhibition and the development of new antibacterial agents.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.

    Industry: Utilized in the development of new antibiotics and other pharmaceutical products

Mechanism of Action

Rifamycin B diallylamide exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, effectively halting bacterial protein synthesis and leading to cell death. The compound binds strongly to the RNA polymerase enzyme, blocking its activity and preventing bacterial replication .

Comparison with Similar Compounds

Rifamycin B diallylamide is unique among rifamycins due to its diallylamide modification, which enhances its antibacterial properties and broadens its spectrum of activity. Similar compounds include:

Each of these compounds has unique properties and applications, but this compound stands out for its enhanced activity and potential in overcoming antibiotic resistance.

Properties

CAS No.

17607-45-3

Molecular Formula

C45H58N2O13

Molecular Weight

834.9 g/mol

IUPAC Name

[(9Z,19Z,21Z)-27-[2-[bis(prop-2-enyl)amino]-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C45H58N2O13/c1-12-18-47(19-13-2)33(49)22-57-32-21-30-40(53)35-34(32)36-42(28(8)39(35)52)60-45(10,43(36)54)58-20-17-31(56-11)25(5)41(59-29(9)48)27(7)38(51)26(6)37(50)23(3)15-14-16-24(4)44(55)46-30/h12-17,20-21,23,25-27,31,37-38,41,50-53H,1-2,18-19,22H2,3-11H3,(H,46,55)/b15-14-,20-17-,24-16-

InChI Key

MHTJOVRCLPHPDE-LFFDSNSBSA-N

Isomeric SMILES

CC1/C=C\C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC=C)CC=C)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)N(CC=C)CC=C)C

Origin of Product

United States

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